REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([O:12]C)=[O:11])([CH3:4])([CH3:3])[CH3:2].[S:22]([CH2:26][CH2:27]O)[CH2:23][CH2:24]O.C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC>>[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([OH:12])=[O:11])([CH3:3])([CH3:4])[CH3:2].[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([OH:12])=[O:11])([CH3:3])([CH3:4])[CH3:2].[S:22]([CH:26]=[CH2:27])[CH:23]=[CH2:24] |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
731 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CCC(=O)OC)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
S(CCO)CCO
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to 160° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated at 160° C. for a total of 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
is reduced to 100° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(CCC(=O)O)C=C(C1O)C(C)(C)C.C(C)(C)(C)C=1C=C(CCC(=O)O)C=C(C1O)C(C)(C)C.S(C=C)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |